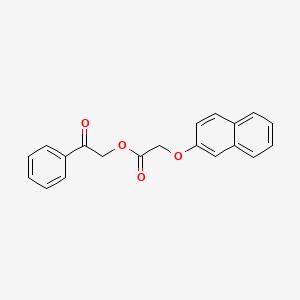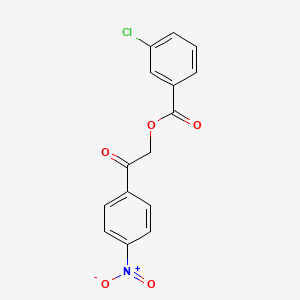
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate is an organic compound with the molecular formula C13H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl group and a chlorobenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, leading to the formation of the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-chlorobenzoate.
Hydrolysis: 3-Chlorobenzoic acid and 4-nitrophenol.
科学的研究の応用
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate for esterases.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves its interaction with nucleophiles and enzymes. The ester bond is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl 4-chlorobenzoate
- 4-Nitrophenyl 2-chlorobenzoate
- 4-Nitrophenyl benzoate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate is unique due to the specific positioning of the nitro and chloro groups, which influence its reactivity and interaction with other molecules. This compound’s distinct structure makes it valuable for studying the effects of substituents on ester reactivity and for developing new synthetic methodologies.
特性
分子式 |
C15H10ClNO5 |
|---|---|
分子量 |
319.69 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C15H10ClNO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2 |
InChIキー |
XUSROAJGIMIJDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


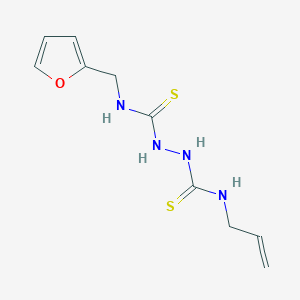
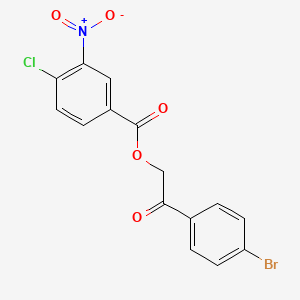
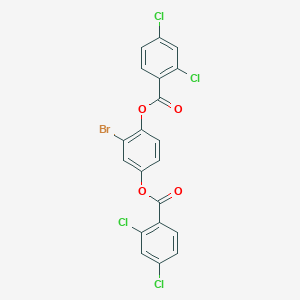
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10885337.png)


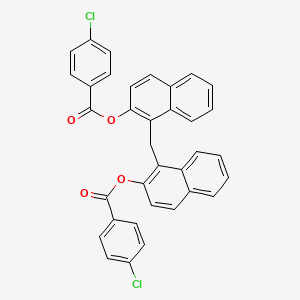
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885363.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10885382.png)
![(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10885383.png)
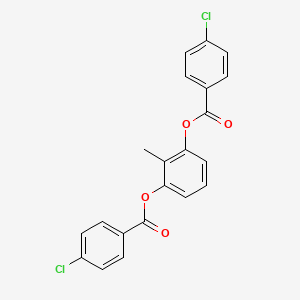
![(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboxamide](/img/structure/B10885405.png)
